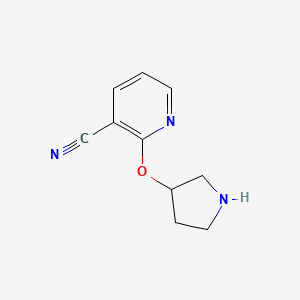

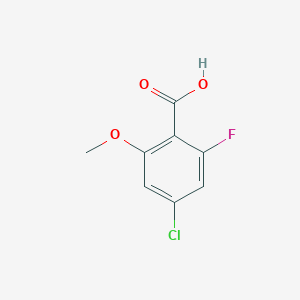

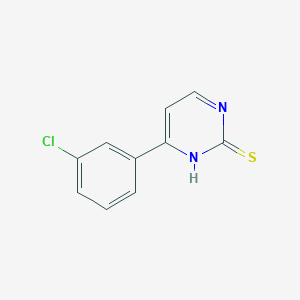

![molecular formula C17H25N3Si B1455321 1-(トリイソプロピルシリル)-1H-ピロロ[2,3-b]ピリジン-4-カルボニトリル CAS No. 1092580-01-2](/img/structure/B1455321.png)

1-(トリイソプロピルシリル)-1H-ピロロ[2,3-b]ピリジン-4-カルボニトリル

概要

説明

1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C17H25N3Si and its molecular weight is 299.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成化学および医薬品化学

この化合物は、特に多くの医薬品に存在する複雑な複素環構造の構築において、有機合成における貴重なビルディングブロックとして役立ちます。 その剛直な構造と官能基は、クロスカップリング反応に最適な候補となります 。 さらに、ニトリル基は様々な変換を受けることができ、鎮痛、抗炎症、抗うつ作用など、様々な生物活性を示すイミダゾ[4,5-b]ピリジン誘導体を含む、幅広い生物活性分子の合成に役立ちます .

農業化学

ピロロピリジンの誘導体は、農業化学においても用途が見出されています。 それらは、除草剤または殺虫剤として機能するように設計することができ、不要な植物の生育を抑制し、作物を害虫から保護します .

作用機序

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

The mode of action of 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that the compound can be synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of ac-so3h as the catalyst .

Pharmacokinetics

Similar compounds have been shown to have good uptake in tumor sites when used in cancer-targeted chemo/radioisotope therapy .

Result of Action

Similar compounds have shown high anti-cancer activity against both hepg2 and hct-116 .

Action Environment

It’s known that the compound can be synthesized under room temperature conditions, which suggests a degree of environmental stability .

特性

IUPAC Name |

1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3Si/c1-12(2)21(13(3)4,14(5)6)20-10-8-16-15(11-18)7-9-19-17(16)20/h7-10,12-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUGCYZPKZBVCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=CN=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30701235 | |

| Record name | 1-[Tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30701235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092580-01-2 | |

| Record name | 1-[Tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30701235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

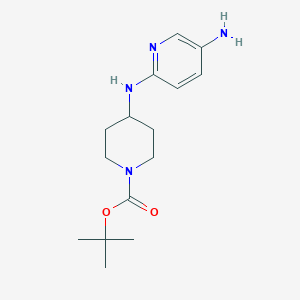

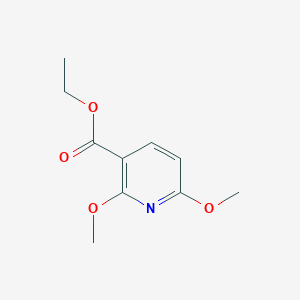

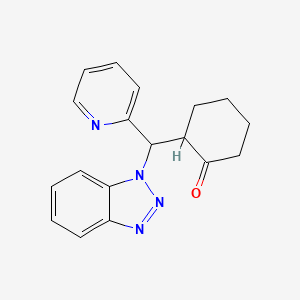

![(3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B1455241.png)

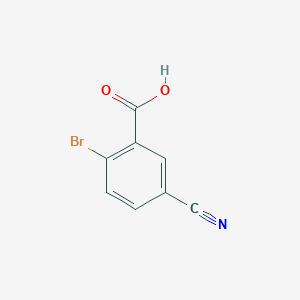

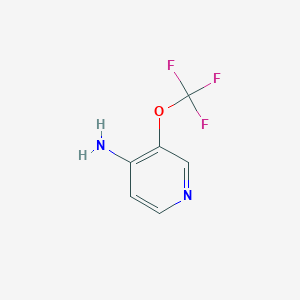

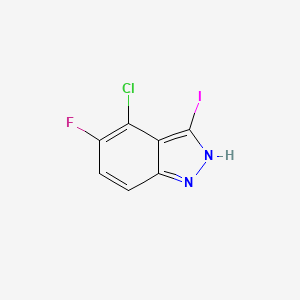

![2-[(Trifluoromethoxy)methyl]pyrrolidine](/img/structure/B1455250.png)

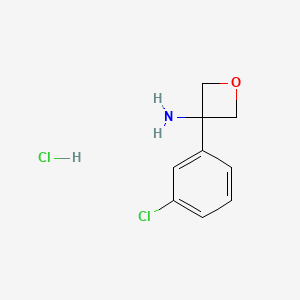

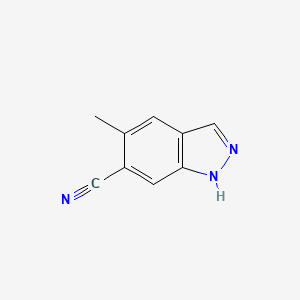

![2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride](/img/structure/B1455252.png)